1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane
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Overview
Description
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spirocyclic amines. This compound is characterized by a spiro[3.3]heptane core structure, which is fused with a pyridine ring at the 3-position. The unique spirocyclic structure imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst.
Another approach involves the cyclization of a suitable precursor, such as a pyridine-3-yl-substituted amine, using a Lewis acid catalyst like boron trifluoride etherate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of target proteins, modulating their activity. For example, incorporation of this core into anesthetic drugs has shown high activity by interacting with ion channels or neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in similar applications.
2,6-Diazaspiro[3.3]heptane: Used in the development of protein degrader building blocks.
Imidazo[1,2-a]pyridine derivatives: Possess similar spirocyclic structures and are used in medicinal chemistry.
Uniqueness
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane is unique due to its combination of a spirocyclic core with a pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug design and other scientific research applications.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-pyridin-3-yl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H14N2/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11/h1,3,6-7,10,13H,2,4-5,8H2 |
InChI Key |
DLATYZOPBAWRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3 |
Origin of Product |
United States |
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